molecular formula C14H22N2OS B2609675 1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea CAS No. 1396781-89-7

1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2609675
CAS No.: 1396781-89-7
M. Wt: 266.4
InChI Key: GFOIJQNEYSNOTC-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea is a compound that features a cycloheptyl group, a thiophene ring, and a urea moiety

Scientific Research Applications

1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Safety and Hazards

Thiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and harmful if swallowed . It also causes serious eye irritation . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea typically involves the reaction of cycloheptylamine with 2-(thiophen-3-yl)ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is often conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of cycloheptylamine derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Comparison with Similar Compounds

    1-Cycloheptyl-3-(2-(thiophen-2-yl)ethyl)urea: Similar structure but with a different position of the thiophene ring.

    1-Cycloheptyl-3-(2-(furan-3-yl)ethyl)urea: Contains a furan ring instead of a thiophene ring.

    1-Cycloheptyl-3-(2-(pyridin-3-yl)ethyl)urea: Contains a pyridine ring instead of a thiophene ring.

Uniqueness: 1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

1-cycloheptyl-3-(2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c17-14(15-9-7-12-8-10-18-11-12)16-13-5-3-1-2-4-6-13/h8,10-11,13H,1-7,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOIJQNEYSNOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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